molecular formula C27H44O4 B1243900 1alpha,2beta,25-trihydroxy vitamin D3

1alpha,2beta,25-trihydroxy vitamin D3

Cat. No. B1243900
M. Wt: 432.6 g/mol
InChI Key: JGIYYEHLYUOKSD-FQKVRLMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha,2beta,25-trihydroxy vitamin D3 is a hydroxy seco-steroid that is calciol carrying three additional hydroxy substituents at positions 1alpha, 2beta and 25. It has a role as a human metabolite. It is a member of D3 vitamins, a hydroxy seco-steroid, a seco-cholestane, a secondary alcohol, a steroid hormone and a tertiary alcohol. It derives from a calciol.

Scientific Research Applications

1. Vitamin D3 Analogs and Their Biological Activities

1alpha,25-dihydroxyvitamin D3 (1,25(OH)2D3) is known for its potent regulatory effects on cell proliferation, differentiation, and calcium and phosphorus metabolism. Research on its analogs, like 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy) vitamin D3 (ED-71), has shown significant biological effects. ED-71, in particular, has shown more potent biological effects on bone compared to vitamin D3 itself and has been under phase III clinical trials for the prevention of bone fractures (Kubodera & Hatakeyama, 2009).

2. Synthesis and Metabolism of ED-71

ED-71's metabolic pathway might be more complex than 1,25(OH)2D3 due to the metabolism at its 2beta-position substituent. Research has focused on synthesizing its metabolites to understand this complex metabolic process better (Ono et al., 2006).

3. Effects on Bone Mineral Loss

Studies on analogs related to ED-71 have shown significant preventive effects on bone mineral loss in ovariectomized rats, highlighting their potential in treating osteoporosis-related conditions (Ono et al., 1998).

4. Vitamin D3 Binding and Regulation

Research has also explored the binding affinity of 1alpha,25(OH)2D3 and its analogs to the vitamin D receptor (VDR) and vitamin D-binding protein (DBP), and their impact on gene regulation. This is crucial in understanding how these compounds can be used therapeutically (Tsugawa et al., 2000).

5. Physiologic Features and Functions of Vitamin D3

General physiological and molecular biologic characteristics of vitamin D, including its hormonal form, 1alpha,25-dihydroxyvitamin D3, have been extensively studied, providing foundational knowledge for the development of analogs (DeLuca, 2004).

properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2,3-triol

InChI

InChI=1S/C27H44O4/c1-17(8-6-14-26(3,4)31)21-12-13-22-19(9-7-15-27(21,22)5)10-11-20-16-23(28)25(30)24(29)18(20)2/h10-11,17,21-25,28-31H,2,6-9,12-16H2,1,3-5H3/b19-10+,20-11-/t17-,21-,22+,23-,24-,25-,27-/m1/s1

InChI Key

JGIYYEHLYUOKSD-FQKVRLMOSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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